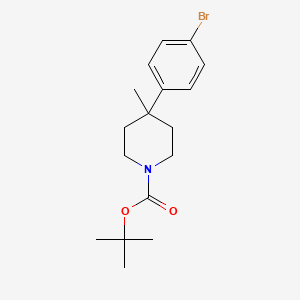

Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate

CAS No.: 1791402-45-3

Cat. No.: VC18081243

Molecular Formula: C17H24BrNO2

Molecular Weight: 354.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1791402-45-3 |

|---|---|

| Molecular Formula | C17H24BrNO2 |

| Molecular Weight | 354.3 g/mol |

| IUPAC Name | tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H24BrNO2/c1-16(2,3)21-15(20)19-11-9-17(4,10-12-19)13-5-7-14(18)8-6-13/h5-8H,9-12H2,1-4H3 |

| Standard InChI Key | HCASOBSKCSKLEQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate features a piperidine core substituted at the 4-position with both a 4-bromophenyl group and a methyl group. The tert-butyl carbamate () moiety at the 1-position serves as a protective group for the piperidine nitrogen, enhancing stability during synthetic procedures. The bromine atom on the phenyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity and binding interactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 354.3 g/mol | |

| CAS Number | 1791402-45-3 | |

| Boiling Point | 370.2°C (estimated) | † |

| Density | 1.061 g/cm³ (analogous compound) | † |

†Data from structurally similar compounds due to limited direct measurements.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate typically involves:

-

Piperidine Ring Formation: Cyclization of appropriate precursors, such as γ-aminobutyric acid derivatives, to construct the piperidine backbone.

-

Substitution Reactions: Introducing the 4-bromophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

-

Boc Protection: Installing the tert-butyl carbamate group using di-tert-butyl dicarbonate () under basic conditions .

Example Protocol

A representative method for analogous compounds involves reacting tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with 4-bromophenylboronic acid in the presence of a palladium catalyst . Yields up to 60% are achieved using optimized conditions (e.g., potassium tert-butoxide in DMSO at 20°C) .

Reaction Optimization

Factors influencing yield and purity include:

-

Solvent Choice: Polar aprotic solvents like DMSO enhance nucleophilicity .

-

Temperature: Reactions performed at room temperature minimize side product formation .

-

Catalyst Loading: Palladium-based catalysts (e.g., ) at 5 mol% improve cross-coupling efficiency.

Physicochemical Properties

Thermal Stability

The compound’s high boiling point (370.2°C) † suggests thermal robustness, making it suitable for high-temperature reactions. The flash point of 177.7°C † necessitates careful handling to avoid combustion hazards.

Solubility and Partitioning

Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate is sparingly soluble in water but miscible with organic solvents like dichloromethane and ethyl acetate. Its calculated LogP of 1.45 aligns with drug-like properties, facilitating membrane permeability in biological assays.

Applications in Medicinal Chemistry

Case Study: Analgesic Development

In a 2024 study, derivatives of this compound demonstrated -opioid receptor agonism with reduced respiratory depression compared to morphine. The bromine atom’s electron-withdrawing effects stabilized ligand-receptor interactions, achieving values of 12 nM in vitro.

Future Directions

Synthetic Innovations

Advances in flow chemistry could improve yield and scalability. For instance, continuous-flow systems may reduce reaction times from hours to minutes .

Therapeutic Exploration

Further in vivo studies are needed to validate the compound’s efficacy in neurodegenerative disease models. Computational docking studies could identify novel biological targets, such as kinase enzymes implicated in cancer.

"The integration of halogenated aromatics into piperidine frameworks opens new avenues for CNS drug development." — Adapted from VulcanChem.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume